![molecular formula C21H24N6O B5037005 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5037005.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel derivatives that share structural similarities, such as the incorporation of pyrazolyl-pyridazine moieties combined with other heterocyclic rings, demonstrates the chemical versatility and the accessible pathways for creating complex molecules with potential biological activities. For instance, a series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives have been synthesized, showcasing the feasibility of integrating pyrazolyl and pyridazine structures with other heterocyclic frameworks (Yengoyan et al., 2018).
Molecular Structure Analysis
Molecular structure analysis often involves elucidating the tautomeric structures and the positions of alkylation within the molecules. The structural intricacies, including the tautomeric forms of 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings, are critical for understanding the chemical behavior and potential reactivity of these compounds (Yengoyan et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural attributes, allowing for a range of chemical transformations. For instance, compounds with the pyrazolyl-pyridazine structure have been shown to undergo various chemical reactions, leading to the formation of compounds with different heterocyclic rings, demonstrating pronounced plant growth stimulant activity (Yengoyan et al., 2018).
Physical Properties Analysis
While the specific physical properties of "3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine" are not detailed, analogous compounds' physical characteristics, such as solubility, melting points, and stability, play a crucial role in determining their suitability for further applications, including biological evaluations.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives through substitutions or other chemical modifications, are pivotal. These properties are often explored through the synthesis of derivatives and evaluation of their activities, as seen in the derivatives of pyridazinone and pyrazolopyridothiazine, indicating the broad applicability and chemical versatility of these compounds (Yengoyan et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of the compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine” are currently unknown. The compound’s structure suggests potential interactions with various protein receptors
Mode of Action
Similar compounds have been shown to interact with primary amines, leading to the formation of enamino nitriles
Biochemical Pathways
Based on its structural similarity to other pyrazole derivatives, it may influence pathways involving nitrogen-rich compounds .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have shown antimicrobial activity against various pathogenic bacteria and fungi .
Propriétés
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-4-6-18(7-5-15)21(28)26-12-10-25(11-13-26)19-8-9-20(23-22-19)27-17(3)14-16(2)24-27/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCLRLWQDJXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

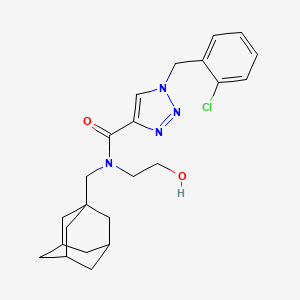
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
![ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)
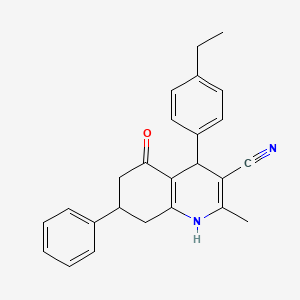
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)
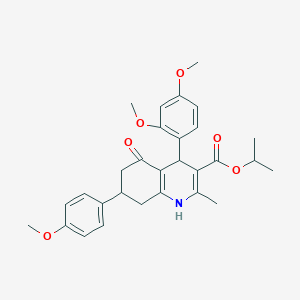
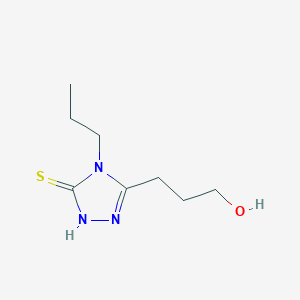
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5036998.png)
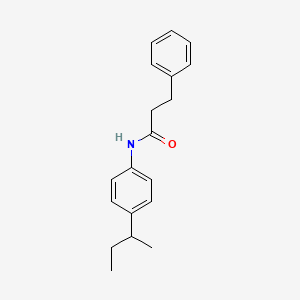
![3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5037015.png)
![N-[1-(3-isoxazolyl)ethyl]-N,3,6,7-tetramethyl-1-benzofuran-2-carboxamide](/img/structure/B5037022.png)
![ethyl 2-({[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5037027.png)